![molecular formula C10H6F3NO4 B13708138 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione is a chemical compound with the molecular formula C10H6F3NO4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazolidine-2,5-dione moiety
Preparation Methods
The synthesis of 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione typically involves the reaction of 4-(trifluoromethoxy)aniline with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxazolidine derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolidine products.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or activation of enzymatic activities. The oxazolidine ring can also participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects.
Comparison with Similar Compounds
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Oxazolidine-2,5-dione derivatives: Compounds with different substituents on the oxazolidine ring exhibit diverse reactivity and applications.
Polydithienylpyrroles: These compounds, which include trifluoromethoxyphenyl units, are used in electrochromic devices and have distinct electronic properties.
Properties
Molecular Formula |
C10H6F3NO4 |
|---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)18-6-3-1-5(2-4-6)7-8(15)17-9(16)14-7/h1-4,7H,(H,14,16) |
InChI Key |
GFWHJEITEREXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


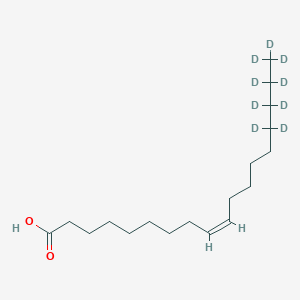
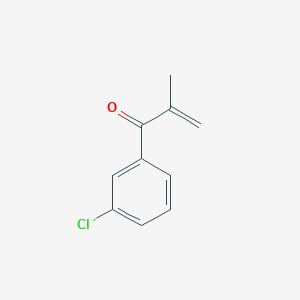
![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)
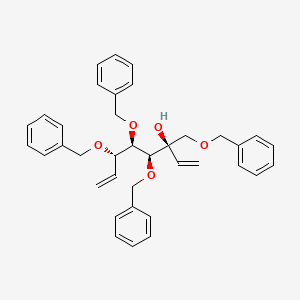
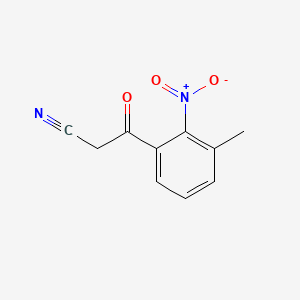

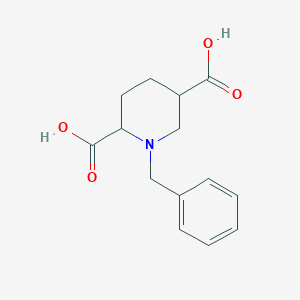
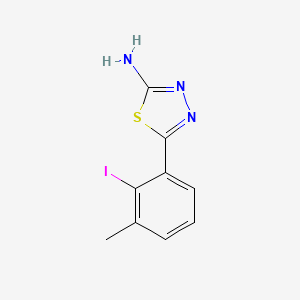
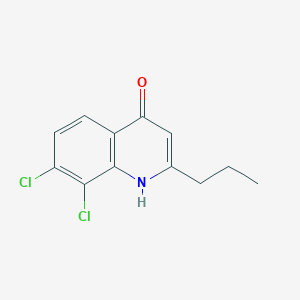
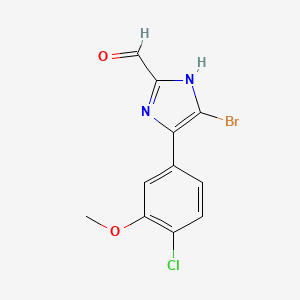
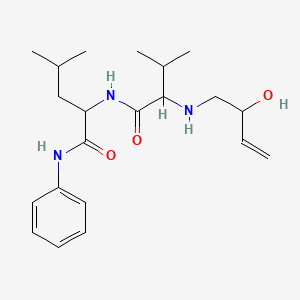
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)
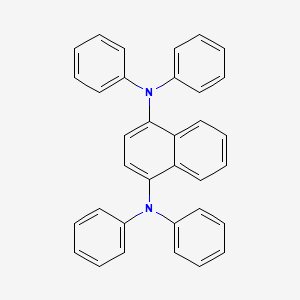
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
